molecular formula C25H32ClN3O2S2 B2910813 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride CAS No. 1329646-90-3

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2910813
CAS No.: 1329646-90-3
M. Wt: 506.12
InChI Key: YHRRKTGHPKCQKM-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with 5,7-dimethyl groups, a morpholinopropyl amine moiety, and a phenylthio-propanamide chain. The hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S2.ClH/c1-19-17-20(2)24-22(18-19)26-25(32-24)28(11-6-10-27-12-14-30-15-13-27)23(29)9-16-31-21-7-4-3-5-8-21;/h3-5,7-8,17-18H,6,9-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRRKTGHPKCQKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)CCSC4=CC=CC=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the dimethyl groups at the 5 and 7 positions. The morpholinopropyl group is then attached to the thiazole ring, and finally, the phenylthio group is introduced to complete the synthesis. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiazole ring or the phenylthio group may be susceptible to oxidation under certain conditions.

    Reduction: The compound may undergo reduction reactions, particularly at the thiazole ring or the amide group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Benzothiazole vs. Triazole Derivatives: Compound (2) from contains a 1,2,4-triazole ring instead of benzothiazole.
  • Benzothiazole vs. Acrylamide-Thiazole Hybrids :
    describes CDK7 inhibitors with acrylamide-linked thiazole rings. While both share thiazole-related scaffolds, the benzothiazole in the target compound may offer enhanced π-π stacking interactions, whereas acrylamide derivatives prioritize covalent binding to kinases .

Substituent Effects

  • Morpholinopropyl vs. Dimethylaminopropyl: A structurally similar compound from replaces the morpholinopropyl group with a dimethylaminopropyl chain. The morpholine ring’s oxygen atom may improve solubility and reduce basicity compared to tertiary amines, influencing pharmacokinetics .
  • Phenylthio vs. Phenylsulfonyl: The phenylthio (-SPh) group in the target compound differs from the sulfonyl (-SO₂Ph) group in ’s analogue.

Pharmacological Activity

  • Kinase Inhibition: The benzothiazole-acrylamide derivatives in exhibit CDK7 inhibition, a mechanism relevant in cancer therapy. The target compound’s morpholinopropyl and phenylthio groups may modulate selectivity for other kinases (e.g., CDK9 or EGFR) due to steric and electronic effects .
  • Anticancer Potential: Benzothiazoles are known for antitumor activity via DNA intercalation or topoisomerase inhibition. The dimethyl groups on the benzothiazole core may enhance metabolic stability compared to unsubstituted analogues, as seen in preclinical studies of similar compounds .

Commercial Availability

  • Supplier Networks: lists 17 global suppliers for a dimethylaminopropyl-benzothiazole-sulfonyl analogue. The target compound’s morpholinopropyl and phenylthio substituents may limit commercial availability but increase demand in niche research applications .

Research Implications

The structural uniqueness of the target compound lies in its synergistic combination of a dimethylbenzothiazole core, morpholinopropyl amine, and phenylthio chain. These features position it as a candidate for oncology and kinase-focused drug development, warranting further studies on selectivity, toxicity, and in vivo efficacy. Comparisons with analogues highlight the critical role of substituent optimization in balancing solubility, stability, and target engagement .

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H30ClN3O4SC_{25}H_{30}ClN_{3}O_{4}S, with a molecular weight of 504.04 g/mol. It features a benzothiazole moiety, morpholine group, and a phenylthio substituent, contributing to its diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : The compound has shown promise against certain viral infections, particularly through mechanisms that may involve the inhibition of viral replication.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating a possible role in cancer therapy.
  • Antimicrobial Effects : There are indications of antibacterial activity, although specific pathogens have not been extensively characterized.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Entry : Similar compounds have been noted to interfere with viral attachment to host cells.
  • Induction of Apoptosis in Cancer Cells : The compound may trigger programmed cell death in malignant cells through various signaling pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Its structural components could interfere with bacterial growth mechanisms.

Antiviral Activity

A study evaluated the antiviral properties of derivatives similar to this compound against Coxsackievirus B5 (CVB5). Compounds demonstrated EC50 values ranging from 6 to 52 µM, indicating significant antiviral activity. Notably, compounds with modifications on the benzothiazole scaffold showed enhanced efficacy against CVB5 .

Anticancer Studies

In vitro studies on cancer cell lines revealed that the compound exhibits cytotoxicity at varying concentrations. For example:

Cell LineIC50 (µM)Mechanism
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Mitochondrial dysfunction

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Antimicrobial Testing

Preliminary antimicrobial assays indicate that the compound exhibits moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 32 µg/mL, suggesting potential for further development as an antibacterial agent.

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